2-(Octyloxy)benzonitrile

Description

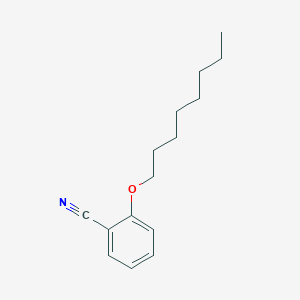

Structure

3D Structure

Properties

IUPAC Name |

2-octoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYQEPJBEYRYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403109 | |

| Record name | 2-(Octyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121554-14-1 | |

| Record name | 2-(Octyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Octyloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Dual Importance of Aryl Ethers and Nitriles

The structure of 2-(octyloxy)benzonitrile incorporates two key functional groups: an aryl ether and a nitrile. Both are of considerable importance in modern chemistry.

Aryl ethers are prevalent structural motifs in a vast array of natural products and pharmaceuticals. ncsu.edu Their synthesis is a fundamental topic in organic chemistry, with numerous methods developed for their preparation, including the Williamson ether synthesis, Ullmann condensation, and more recent metal-catalyzed cross-coupling reactions. ncsu.edu The presence of the ether linkage can significantly influence a molecule's conformational flexibility and electronic properties.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. acs.org It can be readily converted into other valuable functionalities such as carboxylic acids, amines, amides, and aldehydes. rsc.org This versatility makes nitriles crucial intermediates in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. acs.org Furthermore, the linear and polar nature of the nitrile group can impart specific physical properties to a molecule, influencing its aggregation behavior and suitability for materials science applications. evitachem.com

A Benzonitrile Derivative with a Long Chain Alkoxy Moiety

2-(Octyloxy)benzonitrile belongs to the class of benzonitrile (B105546) derivatives, which are aromatic compounds containing a cyano group attached to a benzene (B151609) ring. Benzonitrile itself is a common solvent and a precursor to many other compounds. acs.org Derivatives of benzonitrile are widely investigated for their potential applications in various fields, including:

Liquid Crystals: The rod-like shape and anisotropic properties of many benzonitrile derivatives make them suitable candidates for liquid crystal displays. rsc.orgbohrium.comresearchgate.net The cyano group, with its large dipole moment, plays a crucial role in inducing and stabilizing liquid crystalline phases. researchgate.net

Organic Electronics: Benzonitrile-containing molecules are being explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. rsc.org The electron-withdrawing nature of the nitrile group can be tuned to control the electronic properties of the material.

Medicinal Chemistry: The benzonitrile moiety is found in a number of biologically active compounds. researchgate.net For example, certain benzonitrile derivatives have been investigated as androgen receptor antagonists.

The second key feature of this compound is the presence of a long-chain alkoxy group (an octyloxy group, -O(CH₂)₇CH₃). The incorporation of such long alkyl chains can significantly impact the physical properties of a molecule, influencing its solubility, melting point, and self-assembly behavior. In the context of materials science, long-chain alkoxy groups are often used to:

Induce or modify liquid crystalline behavior. mdpi.com

Promote the formation of ordered structures in the solid state, such as lamellar or columnar phases. mdpi.com

Enhance solubility in organic solvents, which is crucial for solution-based processing of materials.

Current Research and Potential Contributions

While dedicated research solely focused on 2-(octyloxy)benzonitrile is still emerging, its structural components suggest several promising research avenues. The combination of a polar benzonitrile (B105546) head and a nonpolar octyloxy tail gives the molecule an amphiphilic character, which could be exploited in the design of self-assembling systems.

Current research on closely related molecules provides a strong indication of the potential academic contributions of this compound. For instance, studies on other benzonitrile derivatives with long alkoxy chains have demonstrated their utility as building blocks for complex liquid crystals and functional organic materials. rsc.orgbohrium.com The synthesis of this compound would likely involve standard etherification and cyanation reactions, providing a platform for further chemical modifications. ncsu.eduacs.org

Future research is expected to focus on the detailed characterization of this compound's physical properties, including its thermal behavior and potential for liquid crystal phase formation. Furthermore, its role as a precursor in the synthesis of more complex functional molecules for applications in organic electronics and medicinal chemistry is a key area for exploration. The unique substitution pattern (ortho-disubstituted benzene (B151609) ring) may also lead to interesting conformational properties and reactivity compared to its more commonly studied para-substituted isomer.

Physicochemical Properties of this compound

Detailed experimental data for this compound is limited in publicly available literature. However, computational models provide predicted values for some of its key physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 231.34 g/mol |

| XLogP3 | 5.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 8 |

| Exact Mass | 231.162314231 g/mol |

| Monoisotopic Mass | 231.162314231 g/mol |

| Topological Polar Surface Area | 33.1 Ų |

| Heavy Atom Count | 17 |

| Complexity | 219 |

Note: The data in this table is computationally predicted and may differ from experimental values.

Synthetic Methodologies for this compound and Related Compounds

The synthesis of this compound involves two primary transformations: the formation of an ether linkage to introduce the octyloxy group and the presence of a nitrile group on the aromatic ring. These transformations can be achieved through various established synthetic routes. This article explores the key methodologies for introducing the octyloxy substituent via etherification and for the formation of the aromatic nitrile functionality.

Advanced Spectroscopic and Structural Characterization Methodologies for Benzonitrile Octyloxy Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (Methodological Application)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 2-(Octyloxy)benzonitrile. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. umich.eduacs.org

In the analysis of benzonitrile-octyloxy systems, ¹H NMR is used to identify and map the different types of protons. For the this compound structure, distinct signals would be expected for the aromatic protons on the benzonitrile (B105546) ring, the protons of the methylene (B1212753) group attached directly to the oxygen atom (-O-CH₂-), the various methylene groups within the octyl chain, and the terminal methyl group. The chemical shift (δ) of these signals, their splitting patterns (multiplicity, e.g., singlet, doublet, triplet), and their integration values (number of protons) allow for unambiguous assignment. rsc.orgresearchgate.net For example, the protons on the carbon adjacent to the ether oxygen would appear further downfield compared to the other alkyl protons due to the oxygen's deshielding effect.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. np-mrd.orgchemicalbook.com Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the cyano carbon (C≡N), the two aromatic carbons directly bonded to the cyano and octyloxy groups, the other aromatic carbons, and the eight carbons of the octyl chain. researchgate.netresearchgate.net The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. researchgate.net

Specialized NMR techniques, such as 2D-NMR (e.g., COSY, HSQC), can be employed to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. bmrb.io

Table 1: Representative ¹³C NMR Chemical Shifts for Benzonitrile

| Atom | Chemical Shift (δ ppm) |

| C1 (ipso-CN) | 136.203 |

| C2/C6 | 131.893 |

| C3/C5 | 131.893 |

| C4 | 135.112 |

Note: Data is for the parent compound Benzonitrile and serves as a reference for expected aromatic shifts. bmrb.io The presence of the ortho-octyloxy group would alter these values significantly.

Vibrational Spectroscopy (IR and Raman) (Methodological Application)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ed.ac.uk These methods are instrumental in identifying functional groups and providing insight into molecular structure. For this compound, the spectra would be characterized by several key absorption bands.

The most prominent feature in the IR spectrum is typically the strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration, which appears in the 2200-2260 cm⁻¹ region. rsc.org The precise position of this band can be influenced by the electronic environment.

Other significant vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The octyl chain would produce strong bands in the 2850-2960 cm⁻¹ region.

C-O-C Stretching: The aryl-alkyl ether linkage gives rise to characteristic bands, often strong, in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C≡N stretch is also observable in Raman spectra, non-polar bonds often produce stronger signals in Raman than in IR. This can be useful for analyzing the hydrocarbon backbone of the octyl group and the aromatic ring. In related molecules, Fourier Transform Infrared (FTIR) spectroscopy has been used to confirm the presence of key functional groups by identifying their characteristic stretching and bending frequencies. rsc.orgresearchgate.net

Table 2: Key IR Absorption Bands for a Related Benzonitrile Compound

| Functional Group | Wavenumber (cm⁻¹) | Compound |

| Aliphatic C-H Stretch | 2916, 2852 | 4-(2-Methoxy-6-(4-(octyloxy)phenyl)pyridin-4-yl)benzonitrile |

| Nitrile (C≡N) Stretch | 2220 | 4-(2-Methoxy-6-(4-(octyloxy)phenyl)pyridin-4-yl)benzonitrile |

| Aromatic C=C/C=N Stretch | 1578 | 4-(2-Methoxy-6-(4-(octyloxy)phenyl)pyridin-4-yl)benzonitrile |

| Ether (C-O) Stretch | 1237, 1171, 1013 | 4-(2-Methoxy-6-(4-(octyloxy)phenyl)pyridin-4-yl)benzonitrile |

Note: Data from a complex molecule containing both octyloxy and benzonitrile moieties illustrates the typical regions for these vibrations. rsc.org

Mass Spectrometry (MS) (Methodological Application)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. ontosight.ai For this compound (C₁₅H₂₁NO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. rsc.org

The ionization method employed (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) influences the fragmentation pattern, which provides valuable structural information. rsc.orgarizona.edu Under EI, the molecular ion peak [M]⁺ would be observed, and subsequent fragmentation would likely involve:

Cleavage of the ether bond, leading to the loss of the octyl chain (C₈H₁₇) or octene (C₈H₁₆).

Alpha-cleavage at the ether oxygen.

Fragmentation within the alkyl chain.

Formation of characteristic benzonitrile-containing fragments.

ESI is a softer ionization technique that typically produces protonated molecules, [M+H]⁺, or adducts with other ions like sodium, [M+Na]⁺. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for these adducts to aid in identification. uni.luuni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 232.16959 | 153.3 |

| [M+Na]⁺ | 254.15153 | 161.5 |

| [M-H]⁻ | 230.15503 | 155.9 |

| [M]⁺ | 231.16176 | 151.8 |

Data obtained from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.info By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and torsional angles with high precision. aps.orgnih.gov

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal:

Conformation: The exact spatial orientation of the octyloxy chain relative to the plane of the benzonitrile ring. This includes the torsion angles around the C(aryl)-O, O-C(alkyl), and C-C bonds of the alkyl chain.

Molecular Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions and potential weak C-H···N or C-H···π interactions. researchgate.net

Planarity: The degree of planarity of the benzonitrile ring.

In the context of related benzonitrile-octyloxy systems, particularly those designed as liquid crystals, X-ray crystallography has been crucial. For instance, studies on 4-(2-(4-octyloxyphenyl)-6-methoxypyridin-4-yl)benzonitrile revealed a slightly non-planar, bent structure and identified non-conventional hydrogen bonds that dictate the molecular packing and influence the observed liquid crystalline phases. rsc.org Such analyses provide fundamental insights into structure-property relationships. weizmann.ac.ilmdpi.com

Thermal Analysis Methodologies (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are used to study the thermal properties of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. sciencepublishinggroup.com DSC is essential for identifying phase transitions such as melting, crystallization, and glass transitions. researchgate.net

For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, indicating the temperature at which it transitions from a solid to a liquid. The area under this peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance. sciencepublishinggroup.com

This methodology is extensively applied in the study of materials containing benzonitrile and octyloxy moieties, many of which exhibit liquid crystal properties. researchgate.netbohrium.com In these systems, DSC is used to detect not only the melting point (solid-to-liquid crystal or solid-to-isotropic liquid transition) but also the temperatures of transitions between different liquid crystalline phases (mesophases) and the clearing point (liquid crystal-to-isotropic liquid transition). rsc.orgrsc.orgresearchgate.net The temperatures and enthalpies of these transitions are critical for characterizing the material's mesomorphic behavior and thermal stability. rsc.orgacs.org

Computational Chemistry and Theoretical Investigations of 2 Octyloxy Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining optimized molecular geometries, electronic properties, and vibrational frequencies. For 2-(Octyloxy)benzonitrile, DFT calculations would reveal the most stable three-dimensional arrangement of its atoms and provide insights into its electronic behavior.

Studies on analogous molecules, such as 2-ethoxybenzonitrile (B1582733) and various alkoxy-substituted benzonitriles, provide a strong foundation for understanding the structural properties of this compound. sxu.edu.cnresearchgate.net For 2-ethoxybenzonitrile, potential energy surface (PES) scans at the B3LYP/cc-pvdz level of theory identified multiple conformers arising from the rotation of the alkoxy group. sxu.edu.cn The most stable conformer was found to be the trans configuration, where the alkyl chain is oriented away from the cyano group. sxu.edu.cn By extension, this compound is expected to exhibit similar conformational isomerism, with the long, flexible octyl chain having numerous possible spatial arrangements. The lowest energy state would likely involve a planar arrangement of the C-O-C bond of the ether with the benzene (B151609) ring to maximize conjugation, with the octyl chain adopting a staggered conformation to minimize steric hindrance.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and electronic transitions. ijpsr.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. arxiv.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the oxygen atom of the octyloxy group, which possess lone pairs of electrons. The LUMO is likely to be concentrated on the benzonitrile (B105546) portion, specifically on the π* orbitals of the cyano group and the aromatic ring, due to the electron-withdrawing nature of the nitrile function.

| Property | Value |

| HOMO Energy | -5.06 eV |

| LUMO Energy | -3.17 eV |

| Energy Gap (LUMO-HOMO) | 1.89 eV |

This interactive data table is based on findings for 4-(2-(4-octyloxyphenyl)-6-methoxypyridin-4-yl)benzonitrile and serves as an illustrative example. rsc.org

This relatively small energy gap suggests that the molecule is capable of electronic transitions and possesses a degree of chemical reactivity. rsc.orghabitablefuture.org For this compound, a similar distribution of frontier orbitals would be expected, influencing its potential applications in materials science and as a synthetic intermediate.

Prediction of Vibrational Spectra

Theoretical vibrational spectroscopy, typically performed using DFT, calculates the frequencies and intensities of a molecule's vibrational modes. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. sphinxsai.comnih.gov

A predicted vibrational spectrum for this compound would be dominated by several key features attributable to its functional groups. Anharmonic computational simulations on benzonitrile itself have shown excellent agreement with experimental FTIR spectra, providing reliable assignments for the core structure's vibrations. frontiersin.org

Key expected vibrational modes for this compound, based on studies of benzonitrile and related molecules, would include: sxu.edu.cnsphinxsai.comfrontiersin.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C≡N Stretch | ~2230 | Nitrile |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Octyl Chain |

| C-O-C Asymmetric Stretch | 1240 - 1260 | Aryl-alkyl ether |

| C-O-C Symmetric Stretch | ~1030 | Aryl-alkyl ether |

| Ring Vibrations | 1400 - 1600 | Benzene Ring |

| C-H Bending (Aliphatic) | 1375 - 1470 | Octyl Chain |

This interactive data table synthesizes expected values from spectroscopic data of benzonitrile and alkoxybenzenes. sxu.edu.cnsphinxsai.comfrontiersin.org

The strong, sharp absorption band of the nitrile (C≡N) stretching vibration is one of the most characteristic peaks. frontiersin.org The numerous C-H stretching and bending vibrations from the long octyl chain would also be prominent. DFT calculations, often scaled by a factor to correct for anharmonicity and basis set deficiencies, can predict these frequencies with high accuracy. sphinxsai.com

Molecular Dynamics Simulations for Conformational Space Exploration

MD studies on liquid benzonitrile have provided detailed insights into intermolecular interactions, such as ring stacking and the role of the nitrile group in defining the local structure. researchgate.net For this compound, MD simulations would allow for the study of:

Conformational Dynamics: The simulation would track the rotation around the various single bonds in the octyloxy chain, identifying the most populated conformations and the energy barriers between them.

Intermolecular Interactions: In a simulated liquid or solid state, MD can model how multiple molecules of this compound arrange themselves, highlighting the interplay between the polar benzonitrile heads and the nonpolar octyl tails. This is particularly relevant for predicting properties like viscosity, diffusion coefficients, and the potential for forming ordered phases like liquid crystals. sxu.edu.cn

Solvation Effects: By including solvent molecules in the simulation box, MD can show how the conformation of the octyloxy chain changes in different solvents and how solvent molecules arrange around the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Application)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a statistical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govresearchgate.net Instead of testing all possible compounds, QSAR models can predict the activity of new, untested molecules, thereby guiding synthetic efforts toward more promising candidates. tandfonline.com

For this compound, a QSAR model would not be built for the single molecule but for a library of related compounds. The process would involve:

Data Set Assembly: A collection of benzonitrile derivatives with varying substituents would be compiled, for which a specific biological activity (e.g., enzyme inhibition, toxicity) has been experimentally measured. ijpsr.com

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its constitutional, topological, electronic, and steric properties would be calculated. For this compound, descriptors would include molecular weight, logP (lipophilicity), dipole moment, and various shape indices.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov

A validated QSAR model could then be used to predict the activity of this compound or to suggest modifications to its structure to enhance a desired property.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Methodological Application)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). bohrium.comnih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. nih.govresearchgate.net

As a methodological application, a molecular docking study of this compound would proceed as follows:

System Preparation: A high-resolution 3D structure of a target protein would be obtained from a database like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and its energy minimized using quantum chemistry methods.

Defining the Binding Site: The active site of the protein, the region where the natural substrate or a known inhibitor binds, is identified.

Docking Algorithm: A docking program (e.g., AutoDock, GOLD) would be used to systematically sample a vast number of possible orientations and conformations of this compound within the defined binding site. nih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and protein residues.

Such a simulation could reveal, for example, that the nitrile group of this compound acts as a hydrogen bond acceptor, while its aromatic ring engages in π-stacking with aromatic amino acid residues like phenylalanine or tyrosine in the protein's active site. The flexible octyloxy tail would likely explore hydrophobic pockets within the binding site.

Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM)

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models that account for these effects are crucial for obtaining accurate theoretical results. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. ku.eduepa.gov

In PCM, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant (ε). researchgate.net The solute molecule is placed in a cavity within this dielectric continuum. The charge distribution of the solute polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is then incorporated into the quantum mechanical calculation, providing more realistic molecular properties, such as energies, geometries, and spectra. arxiv.orgku.edu

For this compound, applying a PCM model would be important for accurately predicting:

Conformational Energies: The relative energies of different conformers of the octyloxy chain can change significantly between the gas phase and a polar or nonpolar solvent.

Electronic Spectra: The energies of electronic transitions (e.g., UV-Vis absorption) are often solvent-dependent (solvatochromism), a phenomenon that PCM can effectively model.

Reactivity: Solvent can stabilize or destabilize reactants, products, and transition states, thereby altering reaction rates and equilibria.

A study on benzonitrile demonstrated that its static and dynamic electronic polarizability is only slightly affected by the dielectric nature of the solvent, but such effects are critical for accurate calculations of many molecular properties. researchgate.net

Applications in Advanced Materials Science

Liquid Crystalline Materials Development

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. greyhoundchrom.com The incorporation of 2-(octyloxy)benzonitrile into the design of these materials has led to significant advancements in the field.

Mesogens are the fundamental building blocks of liquid crystals. The design of mesogenic molecules often involves combining a rigid core with flexible terminal groups. The this compound moiety can serve as a key component in such designs. For instance, it can be incorporated into calamitic (rod-like) liquid crystals, which are known to form nematic and smectic phases. greyhoundchrom.commdpi.com The synthesis of these materials often involves multi-step chemical reactions to connect the this compound unit to other aromatic rings and linking groups. bohrium.comarkat-usa.org

A common strategy in the design of liquid crystals is the creation of supramolecular structures through non-covalent interactions like hydrogen bonding. rsc.orgfrontiersin.org For example, supramolecular liquid crystal complexes have been formed between 4-n-alkoxybenzoic acids and 4-aminobenzonitrile, where the nitrile and carboxylic acid groups interact. nih.gov Similarly, the nitrile group of this compound can participate in such interactions, influencing the self-assembly and mesophase behavior of the resulting materials. mdpi.comnih.gov

The synthesis of these complex molecules requires careful control of reaction conditions to achieve the desired products with high purity. bohrium.com Techniques such as esterification and Schiff base formation are commonly employed to link different molecular fragments together. arkat-usa.orgbohrium.com

The length and position of the alkoxy chain, such as the octyloxy group in this compound, play a crucial role in determining the type of liquid crystalline phase (mesophase) and the temperature range over which it is stable. mdpi.comnih.govfrontiersin.org

Chain Length: Generally, increasing the length of the alkyl chain in a mesogen can lead to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. mdpi.com Longer chains can enhance intermolecular interactions and promote more ordered structures like smectic phases. nih.govresearchgate.net Conversely, shorter chains may favor the less ordered nematic phase. nih.gov The octyloxy chain in this compound provides a balance that can be tuned to achieve specific mesomorphic properties.

Positional Isomerism: The position of the octyloxy group on the benzonitrile (B105546) ring also significantly affects the molecular shape and, consequently, the mesophase behavior. The "ortho" position in this compound results in a bent molecular geometry, which can lead to the formation of unique mesophases not observed in its linear "para" isomer, 4-(octyloxy)benzonitrile. synthon-chemicals.com This bent-core structure can disrupt the simple packing of rod-like molecules, potentially leading to the formation of biaxial nematic or other complex smectic phases.

The table below summarizes the general influence of alkoxy chain length on the mesomorphic properties of calamitic liquid crystals.

| Alkoxy Chain Length | Typical Mesophase Behavior |

| Short (e.g., C1-C4) | Often only nematic or no mesophase |

| Medium (e.g., C5-C8) | Nematic and/or smectic phases |

| Long (e.g., C9 and above) | Predominantly smectic phases |

The this compound moiety can be integrated into more complex architectures like polymer and supramolecular liquid crystals.

Polymer Liquid Crystals: In side-chain liquid crystal polymers (SCLCPs), mesogenic units are attached as side chains to a flexible polymer backbone. mdpi.comresearchgate.net The this compound unit can be incorporated as part of these mesogenic side groups. This combination of polymer properties with liquid crystalline behavior leads to materials that can be processed into films and fibers while retaining their anisotropic properties. researchgate.net These materials are of interest for applications such as optical films and data storage.

Supramolecular Liquid Crystals: Supramolecular chemistry offers a powerful tool for creating complex and functional liquid crystalline materials through non-covalent interactions. rsc.orgfrontiersin.org As mentioned earlier, the nitrile group of this compound can act as a hydrogen bond acceptor. nih.gov This allows for the formation of hydrogen-bonded supramolecular complexes with other molecules, such as carboxylic acids. frontiersin.orgnih.gov The resulting structures can exhibit mesophases that are not present in the individual components, leading to new materials with tunable properties. nih.gov

Organic Electronics and Optoelectronic Materials

The electronic properties of this compound, arising from its conjugated aromatic system and polar nitrile group, make it a relevant component in the field of organic electronics.

Organic semiconductors are the active materials in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. google.comsigmaaldrich.com The synthesis of these materials often involves the use of smaller, functionalized molecules as precursors. sigmaaldrich.commdpi.com

The this compound structure can be found within larger, more complex organic semiconductor molecules. ucl.ac.uk The octyloxy group enhances solubility in organic solvents, which is crucial for solution-based processing techniques like spin coating and printing, making the manufacturing of large-area electronic devices more cost-effective. google.comsigmaaldrich.com The benzonitrile unit can influence the electronic energy levels (HOMO and LUMO) of the final semiconductor, which is a critical factor for its performance in a device. mdpi.com For example, it has been incorporated into the synthesis of n-type organic semiconductors, which are essential for creating efficient organic electronic circuits. google.com

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye (sensitizer) to absorb light and generate charge carriers. diva-portal.orgpathofscience.org The design of efficient sensitizers is a key area of research in this field.

Development of Light-Emitting Materials (e.g., Blue Emitters)

The benzonitrile moiety is a key building block in the development of advanced organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, which remains a significant challenge in display technology. The electron-deficient nature of the benzonitrile core makes it an effective acceptor unit in donor-acceptor (D-A) type emitters. When combined with suitable electron-donating units, these molecules can be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%.

For instance, 2,3,4,5,6-penta(carbazol-9-yl)benzonitrile (5CzBN) is a well-known light-blue TADF emitter where five bulky, electron-donating carbazole (B46965) groups surround a central benzonitrile acceptor core. ossila.com This steric hindrance helps to minimize intermolecular interactions and concentration quenching in the solid state. ossila.com The design of such molecules is critical for creating highly efficient OLEDs. New blue and deep-blue TADF emitters are frequently synthesized by pairing rigid donor units, such as spiro-acridine fluorene, with an acceptor unit. nih.gov This rigidity helps to achieve narrow emission spectra, which is crucial for color purity in displays. nih.govrsc.org

While direct studies on this compound as a primary emitter are not extensively documented in the provided results, its structural components are highly relevant. The octyloxy group, a long-chain alkoxy group, is often incorporated into material design to improve solubility and processing characteristics, as well as to influence molecular packing in thin films. Furthermore, related structures like Benzonitrile, 4-(((4-(octyloxy)phenyl)imino)methyl)-, have been identified as potential candidates for OLED applications due to their luminescent properties. ontosight.ai Electropolymers based on thieno[3,2-b]thiophene (B52689) and benzonitrile have also shown suitability for OLED applications, demonstrating the versatility of the benzonitrile acceptor. bohrium.com The development of dual-core chromophores, for example by combining anthracene (B1667546) and pyrene, with various side groups is another strategy to prevent excimer formation and enhance efficiency and color purity in blue emitters. semanticscholar.org

The performance of blue OLEDs is characterized by several key parameters, including external quantum efficiency (EQE), color coordinates defined by the Commission Internationale de l'éclairage (CIE), and the full width at half maximum (FWHM) of the emission spectrum.

| Emitter Type | Max. EQE (%) | CIE Coordinates (x, y) | FWHM (nm) | Reference |

| Deep-Blue TADF (TDBA-SAF) | 28.2% | (0.142, 0.090) | < 65 | nih.gov |

| Blue TADF (DBA-SAB) | 25.7% | (0.144, 0.212) | < 65 | nih.gov |

| Light-Blue TADF (5CzBN) | 16.7% | Blue | Not Specified | ossila.com |

| Deep-Blue (BOC-PSi) | ~20% | Rec. 2020 Standard | Not Specified | rsc.org |

Corrosion Inhibition Studies Utilizing Related Aromatic Nitrile Scaffolds

Aromatic compounds containing heteroatoms and π-electrons are widely investigated as corrosion inhibitors for various metals and alloys. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) corrosion reactions. rsc.orgacs.org Aromatic nitrile scaffolds are particularly effective due to the combined features of the aromatic ring and the nitrogen-containing nitrile group.

The inhibitive action is driven by the interaction between the inhibitor molecule and the metal surface. This can involve:

π-Electron Interaction: The π-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net

Heteroatom Coordination: Lone pair electrons on heteroatoms, such as the nitrogen in the nitrile group, can coordinate with the metal surface. rsc.orgajchem-a.com

Electrostatic Adsorption: In acidic media, the inhibitor molecule can become protonated, leading to electrostatic attraction to a negatively charged metal surface (due to adsorbed anions like Cl⁻).

The effectiveness of these inhibitors is influenced by the electronic properties of the molecule. Electron-donating groups enhance the electron density on the molecule, promoting stronger adsorption, while electron-withdrawing groups can also play a complex but significant role. acs.org Studies have shown that nitrile substituents can contribute positively to inhibition efficiency. mdpi.com The planar structure of aromatic molecules facilitates strong adsorption and surface coverage. acs.org

Research on various aromatic compounds demonstrates their potential as corrosion inhibitors. The efficiency of an inhibitor is often quantified by the percentage of inhibition efficiency (%IE), which can be determined through electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

For example, a study on N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) on C38 steel in 1 M HCl showed that the inhibition efficiency increases with concentration, reaching over 90%. acs.org This is attributed to the formation of a protective barrier layer on the steel surface. acs.org Such compounds are considered mixed-type inhibitors, as they suppress both anodic and cathodic reactions. acs.org

Table of Corrosion Inhibition Data for a Related Aromatic Amide

| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (IE %) | Reference |

|---|---|---|---|

| 0 (Blank) | 1290 | - | acs.org |

| 0.05 | 450 | 65.1 | acs.org |

| 0.1 | 290 | 77.5 | acs.org |

| 0.5 | 150 | 88.4 | acs.org |

Data for MPAPB on C38 steel in 1 M HCl from PDP measurements. acs.org

The presence of aromatic rings, amide groups, and other heteroatoms in the MPAPB structure are credited with its high performance, highlighting the general principles that would also apply to simpler scaffolds like this compound. acs.org

Design and Synthesis of Fluorescent Probes and Sensors

The benzonitrile scaffold is a versatile platform for the design of fluorescent probes and sensors. These sensors are molecules designed to exhibit a change in their fluorescence properties (such as intensity or wavelength) upon interaction with a specific analyte. google.com This "turn-on" or "turn-off" response allows for the detection of various chemical species, including ions and small molecules. rsc.org

The design of these probes often relies on photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT). nih.govresearchgate.net The benzonitrile group, being electron-withdrawing, can act as a key part of the signaling unit in such systems.

A notable example involves a probe synthesized using a 3-bromo-4-(octyloxy)benzonitrile derivative. rsc.org This research describes a highly efficient colorimetric and fluorescent probe for the detection of aliphatic primary amines. The probe was synthesized through a multi-step process, starting from the octyloxy benzonitrile scaffold. rsc.org The sensing mechanism is based on a unique cascade chromophore reaction upon interaction with the amine. rsc.org

The key performance metrics for a fluorescent probe include its limit of detection (LOD), selectivity against other species, and the magnitude of the fluorescence change upon binding the analyte.

Properties of an Amine-Selective Fluorescent Probe Based on an Octyloxybenzonitrile Scaffold

| Property | Value | Note | Reference |

|---|---|---|---|

| Analyte | n-Hexylamine (aliphatic primary amine) | High selectivity over other species | rsc.org |

| Emission Wavelength (λ_em) | 550 nm | In dioxane/H₂O (1:1, v/v) | rsc.org |

| Detection Limit (LOD) | Not explicitly stated, but linear range is 0-10 µM | Based on fluorescence titration | rsc.org |

The synthesis of such probes demonstrates the utility of the this compound framework. The octyloxy group provides solubility in organic media, while the benzonitrile participates in the electronic system responsible for the fluorescence signaling. By modifying the aromatic core and the attached functional groups, sensors can be tailored to detect a wide range of analytes with high sensitivity and selectivity. google.comresearchgate.net

Role As a Synthetic Intermediate in Medicinal Chemistry Research

Building Block for Novel Drug Analogs and Derivatives

2-(Octyloxy)benzonitrile serves as a crucial starting material or intermediate in the synthesis of a wide array of drug analogs and derivatives. The presence of the benzonitrile (B105546) moiety provides a versatile handle for various chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. ontosight.aiontosight.ai The nitrile group can be readily converted into other important functional groups such as amines, amides, carboxylic acids, and tetrazoles, which are frequently found in biologically active molecules.

For instance, derivatives of benzonitrile are utilized as intermediates in the synthesis of compounds with potential applications in treating a range of conditions, including inflammatory diseases, microbial infections, and cancer. ontosight.ai The octyloxy group, on the other hand, imparts lipophilicity to the molecule, which can be strategically exploited to enhance membrane permeability and target engagement of the final drug candidate. This dual functionality makes this compound a valuable component in generating libraries of compounds for high-throughput screening and lead optimization.

Scaffold for Pharmacophore Development and Design

In the realm of drug design, a pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govd-nb.info this compound and its derivatives can serve as a foundational scaffold upon which pharmacophores are constructed. The rigid phenyl ring provides a defined spatial orientation for the appended functional groups, while the flexible octyloxy chain can explore different conformational spaces within a receptor's binding pocket.

The process of pharmacophore modeling can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the three-dimensional structure of the biological target. dovepress.comsemanticscholar.orgmdpi.com The structural features of this compound, including its aromatic ring, nitrile group (a potential hydrogen bond acceptor), and hydrophobic tail, can be incorporated into pharmacophore models to guide the design of new molecules with improved potency and selectivity. mdpi.com By using this scaffold as a starting point, medicinal chemists can systematically modify the structure to optimize interactions with the target receptor, a strategy that has proven successful in identifying novel lead compounds. d-nb.info This approach allows for "scaffold hopping," where the core structure is maintained while peripheral groups are altered to discover new and structurally diverse active compounds. nih.govmdpi.com

Investigation of the Octyloxy Chain's Role in Modulating Metabolic Stability and Solubility

Studies have shown that the introduction of a hydrophobic alkyl chain, such as the octyloxy group, can influence how a molecule is metabolized. For example, in research involving uncoupler compounds conjugated with an octyloxy chain, it was observed that while the modification could enhance uncoupling activity, it also led to metabolic instability, primarily through O-dealkylation. ntu.edu.sgresearchgate.net This highlights the importance of carefully considering the placement and nature of such lipophilic chains to achieve a balance between desired biological activity and favorable metabolic profiles.

The lipophilicity imparted by the octyloxy chain also affects the solubility of the compound, a key factor for absorption and distribution. While increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, which may hinder oral bioavailability. Therefore, understanding the contribution of the octyloxy chain is crucial for optimizing the drug-like properties of molecules derived from this compound.

Table 1: Influence of Physicochemical Properties on Metabolic Stability

| Property | Impact on Metabolic Stability |

| Lipophilicity | Higher lipophilicity can increase susceptibility to oxidative metabolism by enzymes like cytochrome P450. numberanalytics.com |

| Molecular Weight | Larger molecules may have more sites susceptible to metabolic degradation. numberanalytics.com |

| Solubility | Poorly soluble compounds may have limited access to metabolic enzymes, potentially affecting their metabolic rate. numberanalytics.com |

Contribution to Structure–Activity Relationship (SAR) Studies (Methodological)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. gardp.orgcollaborativedrug.com this compound is a valuable tool in methodological SAR studies, where systematic modifications are made to a lead compound to understand the contribution of different structural features. nih.govijpsr.com

By synthesizing a series of analogs where the octyloxybenzonitrile core is kept constant while other parts of the molecule are varied, researchers can dissect the SAR of a particular class of compounds. rsc.org For example, the length of the alkyl chain could be varied to determine the optimal lipophilicity for activity, or the position of the nitrile group could be altered to probe the steric and electronic requirements of the binding site. The insights gained from these studies are crucial for guiding the design of more potent and selective drug candidates.

The data generated from SAR studies, often in the form of IC50 or Ki values, allows for the development of quantitative structure-activity relationship (QSAR) models. These computational models can then be used to predict the activity of virtual compounds, further accelerating the drug discovery process.

Table 2: Key Aspects of Structure-Activity Relationship (SAR) Studies

| Aspect | Description |

| Goal | To identify which parts of a molecule are responsible for its biological effects. gardp.org |

| Methodology | Systematically altering the chemical structure of a compound and measuring the effect on its biological activity. nih.gov |

| Application | Guides the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. collaborativedrug.com |

Emerging Research Frontiers and Future Prospects for 2 Octyloxy Benzonitrile

Exploration of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2-(Octyloxy)benzonitrile, a key area of future research will be the move away from traditional synthesis methods, which may involve harsh reagents and generate significant waste, towards greener alternatives. chemistryjournals.net

One promising avenue is the use of ionic liquids as recyclable reaction media and catalysts. Research has demonstrated that ionic liquids can facilitate the synthesis of benzonitriles from benzaldehydes with high efficiency and allow for easy separation and reuse of the catalyst, eliminating the need for metal salt catalysts. rsc.org Another sustainable approach involves the use of water as a solvent, which is non-toxic and abundant. Studies on the synthesis of other aromatic compounds, such as azoxybenzenes, have shown the feasibility of conducting reactions in water at room temperature, significantly reducing the environmental footprint. nih.gov

Microwave-assisted synthesis and mechanochemical reactions are also emerging as powerful tools for sustainable chemistry. chemistryjournals.net These techniques can dramatically reduce reaction times, energy consumption, and the use of hazardous solvents. The application of these methods to the synthesis of this compound could lead to more economical and eco-friendly production processes.

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Benzonitrile (B105546) Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |

| Catalysts | Often heavy metal-based, difficult to recover | Recyclable catalysts, biocatalysts chemistryjournals.netrsc.org |

| Energy Input | Typically requires high temperatures and long reaction times | Microwave-assisted or mechanochemical methods reduce energy use chemistryjournals.net |

| Waste Generation | Can produce significant amounts of hazardous waste | Aims to minimize byproducts and enable catalyst recycling chemistryjournals.netrsc.org |

Integration into Advanced Functional Materials and Smart Systems

The molecular structure of this compound makes it a prime candidate for incorporation into advanced functional materials, particularly liquid crystals and polymers. The long octyloxy chain can induce mesomorphic behavior, while the polar benzonitrile group can contribute to desirable dielectric properties.

Research on benzonitrile derivatives has shown their importance in the development of liquid crystal mixtures with high birefringence and specific dielectric anisotropy. researchgate.netmdpi.com These properties are crucial for applications in displays, spatial light modulators, and other photonic devices. mdpi.com The introduction of this compound into liquid crystal formulations could be explored to fine-tune the mesophase behavior and electro-optical response.

In the realm of polymer science, the benzonitrile moiety can be a versatile building block. Polymers incorporating benzonitrile units can exhibit enhanced thermal stability and specific intermolecular interactions. The octyloxy chain in this compound could act as an internal plasticizer, imparting flexibility to the polymer backbone. Future research could investigate the polymerization of vinyl-functionalized this compound or its use as a functional additive in polymer blends.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Role of this compound | Desired Properties |

| Liquid Crystals | Mesogenic component or dopant | High birefringence, specific dielectric anisotropy, broad nematic range researchgate.netmdpi.com |

| Polymers | Monomer or functional additive | Enhanced thermal stability, tailored flexibility, specific dielectric constant |

| Dielectric Materials | Active component in high-k dielectrics | High dielectric constant, low dielectric loss |

Bio-inspired and Biomimetic Chemistry Applications

Nature provides a vast library of design principles for creating functional materials and systems. youtube.com Bio-inspired and biomimetic chemistry seeks to emulate these natural strategies to develop novel technologies. The amphiphilic character of this compound, with its hydrophobic alkyl tail and hydrophilic nitrile head, suggests potential applications in self-assembling systems that mimic biological membranes or other ordered biological structures.

Future research could explore the self-assembly of this compound in aqueous or organic media to form micelles, vesicles, or other supramolecular structures. These assemblies could find use as nanoreactors, drug delivery vehicles, or templates for the synthesis of nanostructured materials.

Furthermore, the nitrile group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition and self-assembly in biological systems. The design of receptors and sensors based on this compound-containing scaffolds that can selectively bind to specific molecules is a plausible long-term research goal. The development of biomimetic catalysts, where the active sites are engineered with specific functional groups, is another area where benzonitrile derivatives could play a role. google.com

Interdisciplinary Research with Nanoscience and Engineering Fields

The convergence of chemistry with nanoscience and engineering opens up new avenues for creating materials with unprecedented properties and functionalities. The integration of this compound into nanostructured systems is a promising area for future interdisciplinary research.

In nanoelectronics, molecules with well-defined electronic properties are sought for the development of molecular wires, switches, and memory elements. The aromatic core and polar nitrile group of this compound could be engineered to modulate its electronic behavior, making it a candidate for molecular electronics applications.

In the field of nanotechnology, the ability of molecules to self-assemble on surfaces is crucial for building functional nanodevices. The octyloxy chain of this compound could facilitate its organization on surfaces like graphite (B72142) or gold, forming ordered monomolecular layers. These layers could then be used as templates for patterning other materials or as functional surfaces with tailored properties.

Furthermore, the benzonitrile group can act as a ligand for metal ions, suggesting that this compound could be used to functionalize nanoparticles. wikipedia.org For instance, coating metallic or semiconductor nanoparticles with a shell of this compound could modify their solubility, stability, and catalytic activity, opening up applications in catalysis, sensing, and biomedical imaging. acs.org The development of such hybrid nanomaterials represents a rich field for collaborative research between chemists, physicists, and engineers.

Q & A

What are the critical physical properties of 2-(Octyloxy)benzonitrile that researchers must consider during experimental design?

Answer:

Key properties include:

- Refractive index : n20/D 1.506

- Density : 0.96 g/mL at 20°C

- Flash point : 125°C

- Solubility : The octyloxy chain enhances solubility in non-polar solvents (e.g., toluene, chloroform), critical for polymer synthesis and thin-film applications .

These properties guide solvent selection, reaction scalability, and safety protocols (e.g., avoiding high-temperature ignition near the flash point).

What methodologies are recommended for confirming the identity and purity of this compound in synthetic workflows?

Answer:

- Structural confirmation : Use 1H/13C NMR spectroscopy to verify the benzonitrile core and octyloxy chain .

- Purity assessment : Employ HPLC or GC-MS to detect impurities (<1% threshold) .

- Novel derivatives : For uncharacterized analogs, combine elemental analysis (C, H, N) with X-ray crystallography to resolve stereochemical ambiguities .

Guidelines from Beilstein stress rigorous documentation of synthetic steps and characterization data to ensure reproducibility .

What synthetic strategies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Answer:

- Standard route : Alkylate 2-cyanophenol with 1-bromooctane using K2CO3 in DMF at 80–100°C for 12–24 hours .

- Optimization :

- Yield : Typical yields range from 60–75%, with side products arising from incomplete alkylation or hydrolysis .

How does the octyloxy substituent in this compound influence its solubility and aggregation behavior in polymer-based systems?

Answer:

- Solubility enhancement : The octyloxy chain disrupts intermolecular π-π stacking, increasing solubility in organic solvents by >50% compared to shorter alkoxy analogs .

- Aggregation suppression : In helicene polymers, octyloxy chains orient outward, preventing π-stacking and enabling homogeneous thin-film formation for optoelectronic devices .

- Methodological note : Solvent choice (e.g., chlorobenzene) and annealing protocols must align with the compound’s hydrophobicity to avoid phase separation .

What advanced spectroscopic or crystallographic techniques are essential to resolve structural ambiguities in this compound derivatives?

Answer:

- 2D NMR : Use COSY and NOESY to assign proton-proton correlations in regiochemical isomers .

- X-ray crystallography : Resolve dihedral angles (e.g., 54.4° in helicene derivatives) to confirm spatial arrangements .

- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C15H21NO, m/z 231.33334) and detects trace byproducts .

How can researchers systematically address contradictions in reported reaction yields or physicochemical data for this compound across studies?

Answer:

- Reproducibility checks : Replicate reactions under identical conditions (solvent, catalyst loading, temperature) .

- Cross-validation : Compare data with standardized databases (e.g., NIST WebBook) for melting points or spectral profiles .

- Error analysis : Investigate discrepancies using control experiments (e.g., testing starting material purity via NMR) and statistical tools (e.g., ANOVA for yield variability) .

What experimental considerations are crucial when designing this compound derivatives for optoelectronic applications such as OLEDs?

Answer:

- Electronic tuning : Introduce electron-withdrawing groups (e.g., cyano, fluorine) to the benzonitrile core to modulate charge transport .

- Purity requirements : Sublimate derivatives to >99.9% purity, as impurities >0.1% can quench electroluminescence .

- Photophysical characterization : Measure photoluminescence quantum yield (PLQY) and transient absorption spectra to assess TADF efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.